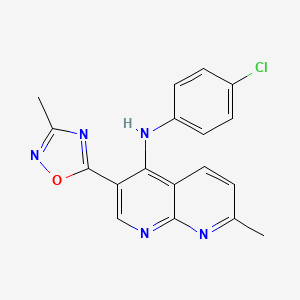

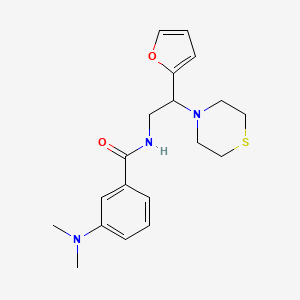

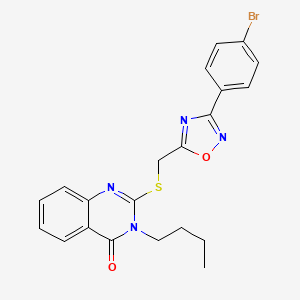

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a novel molecule that appears to be related to a class of compounds with potential antitumor properties. The structure of this compound suggests that it may have been designed to target specific biological pathways, possibly by interfering with cellular division or signaling mechanisms that are commonly exploited by cancer cells. The presence of a 1,2,4-oxadiazol moiety and a naphthyridine core within the molecule indicates that it may have been synthesized to explore structure-activity relationships (SARs) in the search for new antitumor agents .

Synthesis Analysis

While the specific synthesis of N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, a similar compound with a thiazolyl group was synthesized and characterized using techniques such as FT-IR, 1H-NMR, LC-Mass, and UV-Visible spectra . Another related compound featuring an oxadiazole ring was synthesized through a reaction involving N-methylamine and chloromethyl-oxadiazole in the presence of potassium carbonate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction, which is a common technique for elucidating the three-dimensional arrangement of atoms within a crystal . The molecular structure is crucial for understanding the compound's potential interactions with biological targets. Hirshfeld surface analysis has been used to determine the percentage of intermolecular contacts and the distribution of electrostatic potential, which can provide insights into how the compound might interact with other molecules .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, such as the ring-fission and C–C bond cleavage reactions of an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine . These reactions can lead to the formation of new compounds with different biological activities. Understanding these reactions is important for the development of new pharmaceuticals, as it can lead to the discovery of more potent and selective agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine have been studied using various analytical techniques. For example, thermal stability can be assessed using TGA/DTA, while electronic absorption spectra can be predicted from TD-DFT calculations and compared with experimental UV-Vis spectra . These properties are essential for determining the compound's suitability for further development as a drug, including its stability, solubility, and how it might be metabolized by the body.

Applications De Recherche Scientifique

Oxadiazole Derivatives

Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, are recognized for their wide array of biological activities. These activities include:

Antimicrobial and Anticancer Properties : Oxadiazole moieties have been documented to exhibit antimicrobial, anticancer, and anti-inflammatory activities. They interact with various enzymes and receptors in biological systems, leading to diverse bioactivities (Jalhan et al., 2017). Further, these derivatives have shown significant promise in the treatment of various ailments due to their therapeutic potency and are used in medicinal chemistry as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiviral, and other medicinal agents (Verma et al., 2019).

Applications in Drug Development : The structural feature of the 1,3,4-oxadiazole ring, with pyridine type nitrogen atoms, is advantageous for binding with different biological targets through various weak interactions. This has made the 1,3,4-oxadiazole core a significant subunit in the development of new drug candidates, especially due to its efficacy and reduced toxicity. The 1,3,4-oxadiazole derivatives have also gained attention in the field of synthetic medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters (Rana et al., 2020).

Naphthyridine Derivatives

The 1,8-naphthyridine group of compounds has also attracted research interest due to their versatile biological activities. These compounds have demonstrated:

Broad Spectrum of Biological Properties : 1,8-Naphthyridine derivatives have exhibited a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives have been found to possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, and pesticide activities. Despite the wide application of these scaffolds, there are limited review articles available on them (Madaan et al., 2015).

Significance in Drug Synthesis : Compounds bearing the 1,8-naphthyridine nucleus are known for their unique biological activities, making them a focus for the synthesis of new derivatives and exploration of their chemical and biological behavior. This has led to the development of new oxadiazole derivatives with varied biological activities and can be a lead nucleus for future developments to achieve safer and more effective compounds (Bala et al., 2010).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-10-3-8-14-16(23-13-6-4-12(19)5-7-13)15(9-20-17(14)21-10)18-22-11(2)24-25-18/h3-9H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOMXDMCTMGTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

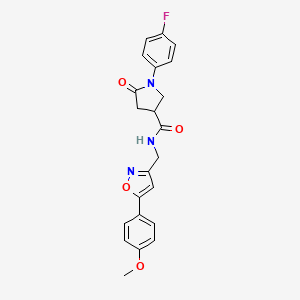

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

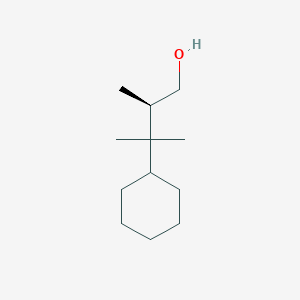

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)